N-{2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-leucine
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Overview
Description
(2S)-2-({2-[(3,4-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANOYL}AMINO)-4-METHYLPENTANOIC ACID is a complex organic compound characterized by its unique structure, which includes a chromenyl group and a pentanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-({2-[(3,4-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANOYL}AMINO)-4-METHYLPENTANOIC ACID typically involves multiple steps, starting with the preparation of the chromenyl group. This is followed by the introduction of the propanoyl and amino groups, and finally, the formation of the pentanoic acid moiety. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-({2-[(3,4-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANOYL}AMINO)-4-METHYLPENTANOIC ACID can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
(2S)-2-({2-[(3,4-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANOYL}AMINO)-4-METHYLPENTANOIC ACID has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (2S)-2-({2-[(3,4-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANOYL}AMINO)-4-METHYLPENTANOIC ACID exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride, used for fluid resuscitation.
Steviol glycoside: Compounds responsible for the sweet taste of Stevia leaves, used as sweeteners.
Uniqueness
(2S)-2-({2-[(3,4-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANOYL}AMINO)-4-METHYLPENTANOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications, particularly in fields requiring precise molecular interactions.
Properties
Molecular Formula |
C20H25NO6 |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
(2S)-2-[2-(3,4-dimethyl-2-oxochromen-7-yl)oxypropanoylamino]-4-methylpentanoic acid |
InChI |
InChI=1S/C20H25NO6/c1-10(2)8-16(19(23)24)21-18(22)13(5)26-14-6-7-15-11(3)12(4)20(25)27-17(15)9-14/h6-7,9-10,13,16H,8H2,1-5H3,(H,21,22)(H,23,24)/t13?,16-/m0/s1 |
InChI Key |
RTLPAGCOGXXQDI-VYIIXAMBSA-N |
Isomeric SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC(C)C(=O)N[C@@H](CC(C)C)C(=O)O)C |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC(C)C(=O)NC(CC(C)C)C(=O)O)C |
Origin of Product |
United States |
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